2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide
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Overview
Description
2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and a quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide involves several steps. One of the key starting materials is 3,4-dimethoxyphenethylamine, which can be synthesized from vanillin through a multi-step process . The synthesis involves the formation of intermediate compounds such as 3,4-dimethoxycinnamic acid and 3,4-dimethoxyphenylpropionic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as flow chemistry and automated synthesis to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the carbamoyl group can yield amines.
Scientific Research Applications
2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar structural features.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with similar functional groups.
Uniqueness
2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide is unique due to its complex structure, which includes a quinazoline core and multiple functional groups. This complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler analogues.
Properties
IUPAC Name |
2-[[7-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O8S/c1-5-29(31(39)35-22-8-6-7-9-24(22)41-2)46-33-36-23-18-28-27(44-19-45-28)17-21(23)32(40)37(33)15-13-30(38)34-14-12-20-10-11-25(42-3)26(16-20)43-4/h6-11,16-18,29H,5,12-15,19H2,1-4H3,(H,34,38)(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOVGUAXRLPXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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